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Compound of Interest

Compound Name: rac N,O-Diacetyl Pseudoephedrine

CAS No.: 144032-36-0

Cat. No.: B582614

Get Quote

(1S,2S)-Pseudoephedrine is a well-established chiral auxiliary in asymmetric synthesis, valued for its

stereochemical integrity and predictable influence on chemical reactions.[1][2] Its derivatization is a

common strategy to modulate its properties or to prepare it for specific analytical procedures. The

acetylation of both its secondary amine and secondary alcohol functional groups yields (1S,2S)-N,O-

Diacetylpseudoephedrine, a compound whose precise molecular structure is critical for understanding its

chemical behavior, spectroscopic signature, and potential applications.

This guide provides a comprehensive technical overview of the molecular structure of (1S,2S)-N,O-

Diacetylpseudoephedrine. Moving beyond a simple representation, we will explore the stereochemical

nuances of its core scaffold and detail the multi-faceted analytical approach required for its unambiguous

characterization. This document is intended for researchers, scientists, and drug development

professionals who require a deep, validated understanding of this molecule's structural attributes.

Theoretical Molecular Structure and Stereochemistry
The structure of (1S,2S)-N,O-Diacetylpseudoephedrine is built upon the phenylpropanolamine backbone of

its parent compound. The addition of two acetyl groups fundamentally alters the molecule's electronic and

steric properties.
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The parent scaffold, pseudoephedrine, possesses two chiral centers. The stereochemical designators (1S,

2S) define the absolute configuration at these centers, which dictates the three-dimensional arrangement of

its substituents.[3]

C1 (Carbonyl Carbon): This carbon, bonded to the hydroxyl group and the phenyl ring, has an 'S'

configuration.

C2 (Amino Carbon): This carbon, bonded to the methyl and amino groups, also has an 'S' configuration.

This specific stereochemistry is crucial for its function as a chiral auxiliary, as it creates a defined chiral

environment that directs the approach of reagents in asymmetric synthesis.[1][4]

N- and O-Acetylation
The formation of (1S,2S)-N,O-Diacetylpseudoephedrine involves the conversion of the hydroxyl and

secondary amine groups into an ester and an amide, respectively.

O-Acetylation: The hydroxyl group (-OH) at the C1 position is converted into an acetate ester (-

OCOCH₃). This transformation removes the hydrogen bond donating capability of the alcohol.

N-Acetylation: The secondary amine (-NHCH₃) at the C2 position is converted into a tertiary amide (-

N(CH₃)COCH₃). This modification also eliminates the amine's hydrogen bond donating ability and

introduces rotational restriction around the C-N amide bond, a phenomenon that can be observed in

NMR spectroscopy.[5]

The resulting molecule has the properties summarized in the table below.

Property Value

IUPAC Name
[(1S,2S)-1-phenyl-2-(N-methylacetamido)propyl]

acetate

Molecular Formula C₁₄H₁₉NO₃

Molecular Weight 249.31 g/mol

Chiral Centers C1 (S), C2 (S)

digraph "Molecular_Structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"];
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edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Atom nodes

C1 [label="C1", pos="0,0!"];

C2 [label="C2", pos="1.5,0.5!"];

C3 [label="C3 (Me)", pos="2.5,-0.5!"];

N [label="N", pos="2.0,1.8!"];

C_N_Me [label="C (Me)", pos="3.2,2.3!"];

C_N_Ac [label="C", pos="1.2,2.8!"];

O_N_Ac [label="O", pos="1.5,3.8!"];

C_N_Ac_Me [label="C (Me)", pos="0,2.9!"];

O1 [label="O", pos="-0.8,1.2!"];

C_O_Ac [label="C", pos="-2.0,1.0!"];

O_O_Ac [label="O", pos="-2.5,0!"];

C_O_Ac_Me [label="C (Me)", pos="-2.8,2.0!"];

Phenyl [label="Ph", pos="-1.0,-1.2!"];

H1[label="H", pos="-0.5,-0.5!"];

H2[label="H", pos="1.2,-0.2!"];

// Bonds

C1 -- C2 [label=""];

C2 -- C3 [label=""];

C2 -- N [label=""];

N -- C_N_Me [label=""];

N -- C_N_Ac [label=""];

C_N_Ac -- O_N_Ac [label="="];

C_N_Ac -- C_N_Ac_Me [label=""];

C1 -- O1 [label=""];

O1 -- C_O_Ac [label=""];

C_O_Ac -- O_O_Ac [label="="];

C_O_Ac -- C_O_Ac_Me [label=""];

C1 -- Phenyl [label=""];

C1 -- H1[label=""];

C2 -- H2[label=""];
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// Stereochemistry labels

label_S1 [label="(S)", pos="-0.2,0.3!", fontcolor="#EA4335", fontsize=14];

label_S2 [label="(S)", pos="1.7,0.2!", fontcolor="#EA4335", fontsize=14];

}

Fig 1. 2D Structure of (1S,2S)-N,O-Diacetylpseudoephedrine.

Synthesis and Derivatization Workflow
The most direct method for preparing (1S,2S)-N,O-Diacetylpseudoephedrine is through the exhaustive

acetylation of (1S,2S)-pseudoephedrine using a strong acetylating agent like acetic anhydride, often in the

presence of a base or catalyst.
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Fig 2. General synthesis workflow for diacetylation.

Analytical Characterization for Structural Elucidation
A single analytical technique is insufficient for the complete and unambiguous structural determination of

(1S,2S)-N,O-Diacetylpseudoephedrine. A combination of spectroscopic and spectrometric methods is
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required to confirm connectivity, stereochemistry, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful tool for determining the detailed molecular

structure of organic compounds in solution. It provides information on the chemical environment of

individual nuclei (¹H and ¹³C) and their connectivity. For a molecule with stereocenters and potentially

restricted bond rotation (amide), 2D NMR experiments like COSY and HSQC are not just helpful, but

essential for definitive peak assignments.[6][7]

Experimental Protocol (¹H, ¹³C, and 2D NMR):

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[8]

Acquisition:

Acquire a standard ¹H NMR spectrum.

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ carbons.[9]

Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to identify proton-proton couplings.

Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate

protons with their directly attached carbons.

Data Interpretation & Expected Signals:
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Predicted ¹H NMR Data

(in CDCl₃)

Proton Assignment Predicted δ (ppm) Multiplicity Notes

Phenyl-H 7.2 - 7.4 m Aromatic protons.

C1-H ~5.8 d

Coupled to C2-H.

Deshielded by ester

oxygen.

C2-H ~4.5 m

Complex multiplet due to

coupling with C1-H and

C3-H₃.

N-CH₃ ~2.8 s
Singlet for the N-methyl

group.

O-COCH₃ ~2.1 s
Singlet for the ester

acetyl methyl.

N-COCH₃ ~2.0 s
Singlet for the amide

acetyl methyl.

C3-H₃ ~1.1 d
Doublet, coupled to C2-

H.
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Predicted ¹³C NMR Data (in CDCl₃)

Carbon Assignment Predicted δ (ppm)

Amide C=O ~170

Ester C=O ~169

Phenyl C (quaternary) ~138

Phenyl CH 127 - 129

C1 (CH-O) ~75

C2 (CH-N) ~58

N-CH₃ ~33

Ester CH₃ ~21

Amide CH₃ ~22

C3 (CH₃) ~14

Note: Due to restricted rotation around the amide bond, it is possible to observe two distinct sets of signals

for the N-methyl and N-acetyl groups at lower temperatures.[5]

Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is essential for confirming the molecular weight of the compound

and providing structural information through analysis of its fragmentation patterns. Techniques like Gas

Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are

used.[5][10] The choice between them depends on the compound's thermal stability; LC-MS is generally

gentler.

Experimental Protocol (LC-MS/MS):

Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent (e.g.,

methanol/water).

Chromatography: Inject the sample onto a C18 reverse-phase column with a gradient elution (e.g.,

water/acetonitrile with 0.1% formic acid).

Ionization: Use Electrospray Ionization (ESI) in positive mode. The compound is expected to form a

protonated molecular ion [M+H]⁺.
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Analysis:

Perform a full scan (MS1) to identify the [M+H]⁺ ion (expected m/z 250.14).

Perform a product ion scan (MS2) on the parent ion to generate a fragmentation spectrum.

Data Interpretation & Expected Fragmentation: The primary fragmentation pathway in pseudoephedrine

derivatives is the α-cleavage of the bond between C1 and C2.[11]

Major Mass Spectrometry Fragments

m/z (charge/mass ratio) Proposed Fragment Structure

250.14 [M+H]⁺: Protonated molecular ion

190.12
[M+H - CH₃COOH]⁺: Loss of acetic acid from the ester

group.

148.10
[C₁₀H₁₄N]⁺: Fragment from cleavage between C1 and

C2.

105.07 [C₇H₇O]⁺: Benzoyl cation fragment.

86.09 [C₅H₁₂N]⁺: N-methyl-N-acetyl-aminopropane fragment.

X-ray Crystallography
Expertise & Rationale: Single-crystal X-ray diffraction provides the definitive, unambiguous solid-state

structure of a molecule. It is the gold standard for determining absolute stereochemistry, bond lengths, bond

angles, and torsional angles, confirming the (1S,2S) configuration and the conformation adopted in the

crystal lattice.[12][13]

Experimental Protocol:

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most

challenging step and may require screening various solvents and crystallization techniques (e.g., slow

evaporation, vapor diffusion).

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a

monochromatic X-ray source.

Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate

an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit
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between the observed and calculated diffraction patterns.

Data Interpretation: The refined crystal structure will provide precise atomic coordinates, from which all

geometric parameters can be calculated. This data confirms the (1S,2S) stereochemistry and reveals

intermolecular interactions, such as hydrogen bonding (if any) and van der Waals forces, that dictate the

crystal packing.[12][14]

Data Acquisition Data Analysis & Interpretation

NMR Spectroscopy
(¹H, ¹³C, 2D)

Connectivity & 2D Structure

Mass Spectrometry
(LC-MS)

Molecular Weight & Fragmentation

X-ray Crystallography
Solid-State 3D Structure
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Confirmed Molecular StructurePurified Sample

Click to download full resolution via product page

Fig 3. Integrated workflow for structural elucidation.

Conclusion
The molecular structure of (1S,2S)-N,O-Diacetylpseudoephedrine is defined by its stereochemically rich

phenylpropanolamine core and the presence of both an N-acetyl (amide) and an O-acetyl (ester) group. Its

complete and unambiguous characterization is not a trivial task and relies on the synergistic application of

advanced analytical techniques. NMR spectroscopy elucidates the detailed connectivity and solution-state
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structure, mass spectrometry confirms the molecular weight and fragmentation patterns, and X-ray

crystallography provides definitive proof of the solid-state conformation and absolute stereochemistry. This

rigorous, multi-technique approach is fundamental to ensuring the structural integrity of this and other

complex chiral molecules in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment?
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